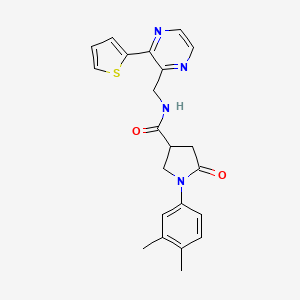

1-(3,4-dimethylphenyl)-5-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide

Description

This compound features a pyrrolidine-3-carboxamide core substituted with a 3,4-dimethylphenyl group at position 1 and a pyrazine-thiophene hybrid moiety at the amide nitrogen.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-14-5-6-17(10-15(14)2)26-13-16(11-20(26)27)22(28)25-12-18-21(24-8-7-23-18)19-4-3-9-29-19/h3-10,16H,11-13H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLSXOJLJXERQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=CN=C3C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-5-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide is a complex heterocyclic compound with potential biological activities. Its unique structure combines a pyrrolidine ring with various substituents that may influence its pharmacological properties. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula of this compound is C22H22N4O2S, with a molecular weight of approximately 406.5 g/mol. The structure features a pyrrolidine core substituted with a carboxamide group and a thiophenyl-pyrazinyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O2S |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 2034425-25-5 |

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting microbial growth.

Antiviral Potential

Research has highlighted the potential of this compound as an antiviral agent. Similar compounds within its class have demonstrated activity against viruses such as HIV and measles virus (MV). For instance, derivatives with similar structural motifs have shown EC50 values indicating effective viral inhibition without significant cytotoxicity .

Study on Antiviral Activity

A study explored the antiviral effects of related compounds against the measles virus (MV). The results showed that certain derivatives exhibited low EC50 values (around 0.012 M), indicating strong antiviral activity with minimal cytotoxic effects . This suggests that this compound may possess similar antiviral properties.

Antimicrobial Testing

In another research effort, the antimicrobial efficacy of the compound was tested against a panel of bacterial pathogens. The results indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively, showcasing its potential as a therapeutic agent in treating infectious diseases .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in microbial resistance mechanisms and viral replication pathways. Compounds with similar triazole and pyrrolidine moieties are known to bind to target sites on proteins involved in neurotransmission and cell signaling, which may be relevant for both antimicrobial and antiviral actions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism in Dimethylphenyl Derivatives

The compound 1-(2,3-dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (CAS: 887680-47-9) shares the same pyrrolidine-3-carboxamide scaffold but differs in the methyl substitution pattern on the phenyl ring (2,3-dimethyl vs. 3,4-dimethyl). This positional isomerism can significantly alter steric and electronic interactions with biological targets. For example, the 3,4-dimethyl configuration may enhance π-stacking interactions in planar binding pockets compared to the 2,3-isomer. Additionally, the thiadiazole-isopropyl group in the analog may reduce solubility compared to the pyrazine-thiophene group in the target compound due to increased hydrophobicity .

Fluorophenyl and Methoxybenzyl Substitutions

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () replaces the dimethylphenyl group with a 4-fluorophenyl ring. However, the absence of methyl groups may reduce lipophilicity, affecting bioavailability. Another analog, 1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (), introduces a methoxybenzyl group and an ethoxy linker. The methoxy group could enhance metabolic stability, while the flexible ethoxy bridge might allow better conformational adaptability in binding sites .

Heterocyclic Variations

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 741733-98-2, ) replaces the pyrazine-thiophene unit with a thiazole ring and incorporates a benzodioxin group. The benzodioxin’s oxygen atoms may improve solubility, while the thiazole’s nitrogen could participate in hydrogen bonding.

Structural and Pharmacokinetic Data Comparison

Q & A

Q. What are the optimal synthetic methodologies for 1-(3,4-dimethylphenyl)-5-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide?

Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. Key parameters include:

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

| Step | Reaction Type | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Condensation | Ethanol | 80 | None | 65–75 | |

| 2 | Cyclization | DMSO | 120 | AlCl₃ | 70–80 | |

| 3 | Coupling | p-Xylene | 150 | Pd(PPh₃)₄ | 50–60 |

Q. How is the structural elucidation of this compound performed?

Structural confirmation relies on:

Q. What structural features influence its reactivity and bioactivity?

Key features include:

- Heterocyclic Motifs : Thiophene (electron-rich) and pyrazine (π-deficient) enable π-π stacking and hydrogen bonding .

- Substituent Effects : 3,4-Dimethylphenyl enhances lipophilicity, while the pyrrolidone ring contributes to conformational flexibility .

- Functional Groups : The carboxamide linker facilitates interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation : Synthesize analogs with modified aryl/thiophene groups to assess bioactivity shifts .

- Biological Assays : Test against enzyme targets (e.g., kinases) using IC₅₀ measurements and compare with computational docking results .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and activity .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ATP-binding pockets) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using MOE .

Q. How can contradictions between solubility and bioactivity data be resolved?

- Solubility Optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .

- Activity Validation : Perform dose-response curves in multiple cell lines to rule out false negatives .

- Analytical Methods : HPLC-UV to quantify solubility and confirm compound integrity under assay conditions .

Q. What strategies are effective for separating enantiomers of this compound?

Q. How can mechanistic studies elucidate its biological activity?

- In Vitro Assays : Measure inhibition of specific enzymes (e.g., COX-2 or kinases) via fluorogenic substrates .

- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment .

- Pathway Analysis : RNA-seq to map transcriptional changes linked to apoptosis or cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.